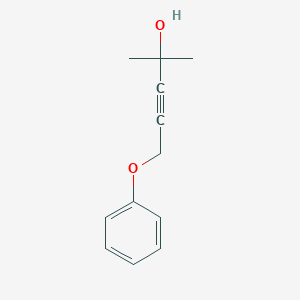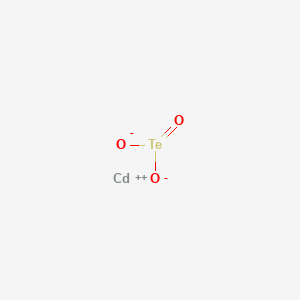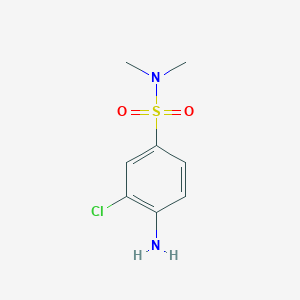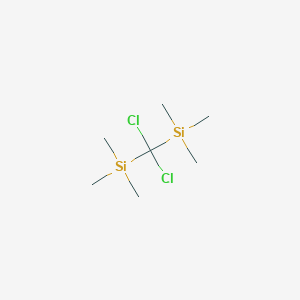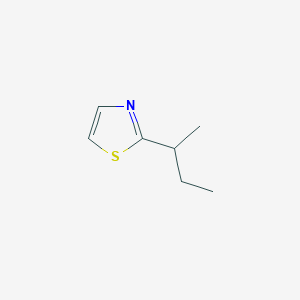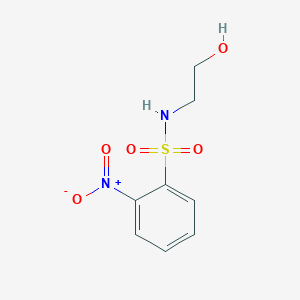
5-溴-4-氯吲哚-3-基-β-D-葡萄糖苷
描述
5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside is a substrate that has been utilized in histochemical studies to detect specific enzyme activities in mammalian tissues. It is particularly useful for demonstrating the presence of beta-D-glucuronidase, an enzyme that plays a crucial role in the metabolism of complex carbohydrates. The compound reacts without the need for additional steps such as ferri-ferrocyanide or a final coupling step, which simplifies the detection process. The specificity of the reaction can be enhanced by the use of inhibitors like lactone, which allows for differentiation from other glycosidases .
Synthesis Analysis
The synthesis of related compounds, such as 3-(5-Bromoindolyl)-beta-D-glucopyranoside, has been achieved in laboratory settings for the purpose of histochemical studies. The synthesis process aims to produce highly chromogenic compounds that precipitate at the site of enzymatic activity within cells and tissues. The synthesis of 5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside itself is not detailed in the provided papers, but the related compound's synthesis suggests a careful selection of conditions to ensure the specificity and yield of the desired product .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside is designed to release a chromogenic compound upon enzymatic reaction. In the case of the related compound 3-(5-Bromoindolyl)-beta-D-glucopyranoside, the enzymatic activity results in the formation of 5,5'-dibromoindigo, which is a highly chromogenic substance. This indicates that the molecular structure of these compounds is specifically tailored to provide a visual indication of enzyme presence through color change .
Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside are centered around its role as a substrate for beta-D-glucuronidase. The reaction specificity is such that it can be clearly distinguished from other glycosidases, and the reaction product does not require additional steps for visualization. The related compound 3-(5-Bromoindolyl)-beta-D-glucopyranoside undergoes a reaction to form 5,5'-dibromoindigo in the presence of beta-glucosidase, which suggests that the 5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside might undergo a similar reaction pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside are not explicitly detailed in the provided papers. However, the optimal pH range for its enzymatic reaction is between 4.0 to 5.4, which is crucial for its application in histochemical studies. The compound's stability and reactivity under these conditions are essential for its function as a histochemical substrate. The related synthesis of carbohydrate derivatives under photo-bromination conditions, as seen in the synthesis of penta-O-acetyl-beta-D-glucopyranose derivatives, provides insight into the reactivity of brominated carbohydrate compounds and their potential to form specific products under controlled conditions .
科学研究应用
动力学研究和酶分析
- 水解动力学: 对杏仁乳酶水解5-溴-4-氯吲哚-3-基-β-D-葡萄糖苷的研究表明,对缓冲液类型和pH值具有特定速率依赖性。这项研究有助于理解类似化合物的酶行为(Horwitz, Eastwaran, & Kowalczyk, 1969)。
组织化学应用
- 组织中β-D-葡萄糖苷酶检测: 该化合物被用于检测大鼠组织中的β-D-葡萄糖苷酶,为组织化学研究提供了一种特异且高效的方法(Pearson, Standen, & Esterly, 1967)。
潜在的治疗应用
- 合成和抗肿瘤活性: 该化合物的衍生物,特别是二氧基甾醇苷,显示出有希望的抗肿瘤活性,特别是在诱导B细胞慢性白血病细胞凋亡方面(Myszka et al., 2003)。
生化研究
- 酶活性研究: 该化合物用于研究β-葡萄糖苷酶酶,对我们理解哺乳动物组织中的酶过程做出了重要贡献(Pearson, Andrews, & Grose, 1961)。
有机化学中的光溴化反应
- 光溴化研究: 对碳水化合物衍生物的光溴化研究,包括5-溴-4-氯吲哚-3-基-β-D-葡萄糖苷,通过提供对反应机制和产物形成的见解,为有机化学领域做出了贡献(Blattner & Ferrier, 1980)。
作用机制
Target of Action
The primary target of X-Glc is the enzyme β-glucuronidase (GUS) . This enzyme, encoded by the gusA gene, is a hydrolase that catalyzes the hydrolysis of many β-D-glucuronides . It is widely used as a reporter gene in genetically modified plants, especially for studying the transient expression of exogenous genes .
Mode of Action
X-Glc serves as a chromogenic substrate for GUS . The interaction between X-Glc and GUS involves a two-step reaction . First, GUS cleaves the glucuronic acid part of X-Glc to produce a colorless indoxyl intermediate . Subsequently, this intermediate is oxidized to form an insoluble blue compound, 5,5’-dibromo-4,4’-dichloro-indigo .
Biochemical Pathways
The action of X-Glc is closely related to the hexosamine biosynthesis pathway (HBP) . This pathway utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) . The HBP is highly conserved across organisms, and a complete block of HBP normally causes lethality, reflecting the pivotal role of HBP in the normal growth and development of organisms .
Pharmacokinetics
coli . The compound is typically stored at -20°C .
Result of Action
The action of X-Glc results in the formation of a blue precipitate, which is visible to the naked eye . This color change is used to observe the expression of exogenous genes in transgenic plants and to identify transgenic plants .
Action Environment
The action of X-Glc can be influenced by environmental factors. For example, the staining process for detecting GUS activity requires specific conditions, such as a temperature of 25-37°C . Moreover, the preparation method for plant materials used for staining can vary depending on the specific tissues and organs involved . For instance, the roots, flowers, and leaves of Arabidopsis thaliana and the roots of tobacco seedlings can be stained directly without any pretreatment .
未来方向
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIFSICVWOWJMJ-LNNRFACYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245955 | |
| Record name | 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside | |
CAS RN |
15548-60-4 | |
| Record name | 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15548-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloro-3-indoxylglucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015548604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-chloroindol-3-yl-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is X-Glc and how is it used in research?
A1: X-Glc, also known as 5-Bromo-4-chloro-3-indolyl-β-D-glucopyranoside, is a chromogenic substrate used for detecting β-glucosidase activity. This enzyme is found in various organisms and plays a role in carbohydrate metabolism. X-Glc itself is colorless, but when hydrolyzed by β-glucosidase, it releases 5-bromo-4-chloro-3-indoxyl, which is then oxidized to form 5,5'-dibromo-4,4'-dichloro-indigo, a blue pigment. This color change allows for the visual detection and localization of β-glucosidase activity in cells, tissues, or gels. [, , , , , ]
Q2: Can you give some examples of how X-Glc has been used to study β-glucosidase activity?
A2: Certainly. X-Glc has been used in a variety of research applications, for example:
- Identifying a new bacterial species: Researchers utilized X-Glc to characterize a new bacterial strain, Planococcus rifietensis sp. nov., isolated from an Italian sulfurous spring. This strain exhibited β-glucosidase activity, evidenced by its ability to hydrolyze X-Glc. []
- Investigating transgenic pollen development: In transgenic tobacco plants, X-Glc helped researchers visualize β-glucosidase activity and study its influence on starch biosynthesis and degradation during pollen development. []
- Understanding vanilla bean aroma development: Researchers used X-Glc to localize β-glucosidase activity in vanilla beans (Vanilla planifolia Andrews). Their findings shed light on the enzymatic processes involved in the release of vanillin, the primary aromatic compound in vanilla. []
Q3: What is the mechanism behind X-Glc's color change in the presence of β-glucosidase?
A3: X-Glc acts as a substrate for β-glucosidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-4-chloro-3-indoxyl. This indoxyl derivative is then oxidized in the presence of oxygen to form 5,5'-dibromo-4,4'-dichloro-indigo, an insoluble blue pigment. This distinct color change allows for the visual detection of β-glucosidase activity. [, , , , , ]
Q4: Are there alternative substrates for detecting β-glucosidase activity?
A4: Yes, several alternative substrates can be used to detect β-glucosidase activity. These include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




